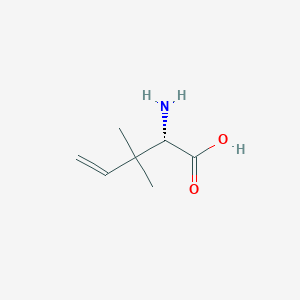
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- is a compound with the molecular formula C8H15NO2 It is a derivative of pentenoic acid, characterized by the presence of an amino group and two methyl groups on the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- can be achieved through several methods. One common approach involves the use of starting materials such as 4-pentenoic acid and appropriate amines. The reaction typically requires specific catalysts and conditions to ensure the desired stereochemistry is achieved. For instance, the use of chiral catalysts can help in obtaining the (2S)-enantiomer with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using natural microorganisms. This method is advantageous as it can produce the compound in large quantities with relatively low cost and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated compounds, and various substituted derivatives.
Applications De Recherche Scientifique
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in the pentenoic acid moiety can participate in various chemical reactions, affecting the compound’s overall reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of pentenoic acid, such as:
- 2-Pentenoic acid
- 3-Pentenoic acid
- 4-Pentenoic acid, 2-amino-3-methyl-, (2S,3S)-
Uniqueness
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- is unique due to the presence of two methyl groups on the third carbon atom, which can significantly influence its chemical properties and reactivity. This structural feature distinguishes it from other pentenoic acid derivatives and can lead to different biological and chemical behaviors .
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
(2S)-2-amino-3,3-dimethylpent-4-enoic acid |
InChI |
InChI=1S/C7H13NO2/c1-4-7(2,3)5(8)6(9)10/h4-5H,1,8H2,2-3H3,(H,9,10)/t5-/m1/s1 |
Clé InChI |
WRAGCAJADTYGOO-RXMQYKEDSA-N |
SMILES isomérique |
CC(C)(C=C)[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)(C=C)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


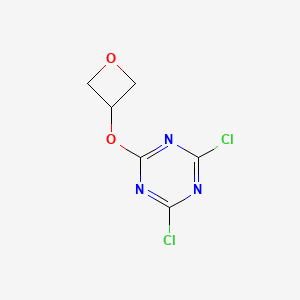

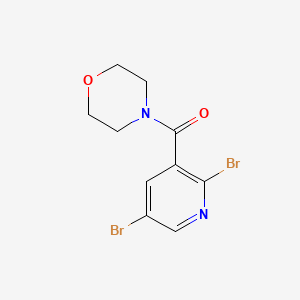



![N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12281318.png)
![{Bicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride](/img/structure/B12281321.png)
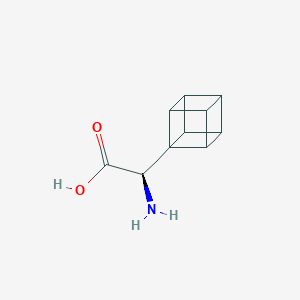

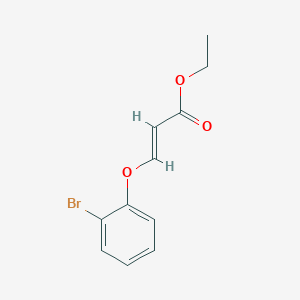


![Ethyl 2-[1-hydroxy-4-methyl-3-[methyl-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12281358.png)
